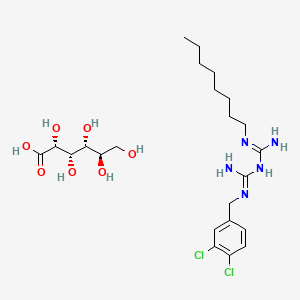

Olanexidine Gluconate

Description

Properties

CAS No. |

799787-53-4 |

|---|---|

Molecular Formula |

C23H39Cl2N5O7 |

Molecular Weight |

568.5 g/mol |

IUPAC Name |

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C17H27Cl2N5.C6H12O7/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;7-1-2(8)3(9)4(10)5(11)6(12)13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |

InChI Key |

LIJONMBDWKFOLT-IFWQJVLJSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

OPB-2045G; OPB 2045G; OPB2045G; OPB-2045; OPB 2045; OPB2045; Olanexidine Gluconate |

Origin of Product |

United States |

Foundational & Exploratory

Olanexidine Gluconate: A Technical Guide to its Mechanism of Action on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine (B125986) gluconate, a monobiguanide antiseptic, exhibits potent, broad-spectrum bactericidal activity. Its efficacy stems from a multi-step mechanism targeting the bacterial cell envelope, leading to rapid cell death. This technical guide provides an in-depth exploration of the core mechanism of action of olanexidine gluconate on bacterial cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action

This compound's bactericidal effect is a rapid, multi-faceted process that fundamentally compromises the integrity of the bacterial cell membrane.[1][2][3] The proposed mechanism can be delineated into several key stages:

-

Initial Binding to Cell Surface Molecules: Olanexidine first interacts with anionic molecules on the bacterial cell surface. In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) layer of the outer membrane.[1][4] For Gram-positive bacteria, it binds to lipoteichoic acid (LTA).[1][4] This initial electrostatic interaction is a crucial first step in destabilizing the cell envelope.

-

Membrane Permeabilization and Disruption: Following the initial binding, olanexidine rapidly disrupts the outer membrane of Gram-negative bacteria, increasing its permeability.[1] This allows the antiseptic molecules to access the inner cytoplasmic membrane. Subsequently, olanexidine disrupts the integrity of the inner cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[1][3]

-

Leakage of Intracellular Components: The disruption of the cytoplasmic membrane leads to the irreversible leakage of essential intracellular components, such as ions and small molecules, which is the primary cause of its bacteriostatic and bactericidal effects.[1][2][3]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine can also induce cell aggregation by denaturing proteins, further contributing to its antimicrobial action.[1]

dot graph TD; A[this compound] --> B{Initial Binding}; B --> C[Gram-Negative Bacteria]; B --> D[Gram-Positive Bacteria]; C --> E{Interaction with Lipopolysaccharide LPS}; D --> F{Interaction with Lipoteichoic Acid LTA}; E --> G{Outer Membrane Permeabilization}; F --> H{Cytoplasmic Membrane Disruption}; G --> H; H --> I[Leakage of Intracellular Components]; I --> J[Bactericidal Effect]; A --> K{High Concentrations}; K --> L[Protein Denaturation]; L --> J;

end graph TD; A[this compound] --> B{Initial Binding}; B --> C[Gram-Negative Bacteria]; B --> D[Gram-Positive Bacteria]; C --> E{Interaction with Lipopolysaccharide LPS}; D --> F{Interaction with Lipoteichoic Acid LTA}; E --> G{Outer Membrane Permeabilization}; F --> H{Cytoplasmic Membrane Disruption}; G --> H; H --> I[Leakage of Intracellular Components]; I --> J[Bactericidal Effect]; A --> K{High Concentrations}; K --> L[Protein Denaturation]; L --> J;

end Olanexidine's mechanism of action.

Quantitative Efficacy

The bactericidal efficacy of this compound is quantified by its Minimal Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum after a specific exposure time.

| Bacterial Group | Number of Strains | Estimated Bactericidal Concentration (μg/ml) at 180s Exposure |

| Gram-positive cocci | 155 | 869[1][5] |

| Gram-positive bacilli | 29 | 109[1][5] |

| Gram-negative bacteria | 136 | 434[1][5] |

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the microdilution method used to assess the rapid bactericidal activity of antiseptics.[1][5]

-

Preparation of Bacterial Inoculum:

-

Grow target bacterial strains in an appropriate broth medium.

-

Wash the grown cells once with sterile saline.

-

Dilute the washed cells in distilled water to achieve a concentration of ≥2 × 10⁵ CFU/ml.

-

-

Exposure:

-

In a microtiter plate, mix 50 μl of the bacterial suspension with 50 μl of each desired concentration of this compound.

-

Incubate at 23°C ± 3°C for specified exposure times (e.g., 30, 60, and 180 seconds).

-

-

Neutralization:

-

Immediately after the exposure time, add a validated neutralizing agent to terminate the bactericidal action of olanexidine.

-

-

Plating and Incubation:

-

Plate a sample from the neutralized mixture onto a suitable agar (B569324) medium.

-

Incubate the plates under appropriate conditions to allow for the growth of surviving bacteria.

-

-

MBC Determination:

-

The MBC is the lowest concentration of olanexidine that results in a ≥3-log₁₀ reduction (99.9% kill) of the initial bacterial inoculum.

-

Liposome (B1194612) Leakage Assay

This assay assesses the ability of olanexidine to disrupt artificial bacterial membranes (liposomes) by measuring the leakage of an encapsulated fluorescent dye.[1]

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) with lipid compositions mimicking Gram-negative (phosphatidylethanolamine/phosphatidylglycerol) and Gram-positive (phosphatidylglycerol/cardiolipin/lysyl-phosphatidylglycerol) bacterial membranes.

-

Encapsulate a self-quenching concentration of calcein (B42510) within the LUVs.

-

Remove free calcein by gel filtration.

-

-

Leakage Measurement:

-

Add this compound to the liposome suspension.

-

Monitor the increase in fluorescence over time as calcein leaks from the liposomes and its self-quenching is relieved.

-

The percentage of leakage is calculated relative to the fluorescence after complete lysis of the liposomes with a detergent (e.g., Triton X-100).

-

Outer Membrane Permeabilization Assay in E. coli

This assay measures the increase in outer membrane permeability using the chromogenic cephalosporin, nitrocefin (B1678963).[1]

-

Cell Preparation:

-

Use a strain of E. coli that expresses periplasmic β-lactamase, such as E. coli ML-35p.

-

Grow cells to mid-log phase, harvest, wash, and resuspend in a suitable buffer (e.g., 5 mM HEPES).

-

-

Assay Procedure:

-

Incubate the cell suspension with various concentrations of this compound.

-

Add nitrocefin to the suspension.

-

Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm. An increased rate of hydrolysis indicates increased outer membrane permeability, allowing nitrocefin to reach the periplasmic β-lactamase.

-

Membrane Depolarization Assay in S. aureus

This assay evaluates the disruption of membrane integrity by measuring changes in the membrane potential using the fluorescent probe DiSC₃(5).[4]

-

Cell Preparation:

-

Grow S. aureus to the desired growth phase, harvest, wash, and resuspend in buffer.

-

-

Assay Procedure:

-

Incubate the bacterial suspension with the DiSC₃(5) dye. The dye will be taken up by polarized cells and its fluorescence will be quenched.

-

Add this compound to the cell suspension.

-

Monitor the increase in fluorescence, which indicates depolarization of the cell membrane and release of the dye.

-

Excitation and emission wavelengths for DiSC₃(5) are typically around 622 nm and 670 nm, respectively.[6][7]

-

Conclusion

This compound's potent bactericidal activity is a direct result of its ability to rapidly and effectively disrupt the structural and functional integrity of bacterial cell membranes. Its multi-step mechanism, involving initial binding to surface molecules followed by membrane permeabilization and leakage of intracellular contents, makes it a highly effective antiseptic agent against a broad spectrum of bacteria, including clinically relevant drug-resistant strains. The experimental protocols detailed herein provide a framework for the continued investigation and development of this and other membrane-active antimicrobial agents.

References

- 1. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 7. medicine.tulane.edu [medicine.tulane.edu]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Olanexidine Gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate is a novel biguanide (B1667054) antiseptic agent renowned for its broad-spectrum and rapid bactericidal activity against a wide range of microorganisms, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Developed by Otsuka Pharmaceutical Factory, Inc., it is utilized as a topical antiseptic for preoperative skin preparation to prevent surgical site infections.[2][4] The active moiety, Olanexidine, is a monobiguanide compound, chemically identified as 1-(3,4-dichlorobenzyl)-5-octylbiguanide.[1][5] For clinical applications, it is formulated as a gluconate salt to enhance its aqueous solubility.[1][6] This guide provides a comprehensive overview of the chemical synthesis of Olanexidine base and its subsequent conversion to and purification of Olanexidine Gluconate, complete with detailed experimental protocols and quantitative data.

Chemical Synthesis of Olanexidine Base

The synthesis of the Olanexidine free base can be achieved through several routes. The core of the synthesis involves the formation of the biguanide structure by reacting a substituted benzylamine (B48309) with a cyanoguanidine derivative, followed by condensation with octylamine (B49996). An alternative, greener approach has also been developed to circumvent the use of hazardous reagents.

Synthetic Pathway Overview

The primary synthetic routes for Olanexidine base are depicted below. Route A represents a traditional approach, while Route B offers a more environmentally friendly alternative.

Figure 1: Chemical synthesis pathways for Olanexidine base.

Experimental Protocols

Route A: Traditional Synthesis of Olanexidine Base

This method involves a two-step process starting from 3,4-dichlorobenzylamine hydrochloride.[7]

Step 1: Synthesis of 1-(3,4-Dichlorobenzyl)-3-cyanoguanidine

-

Reaction Setup: In a suitable reaction vessel, suspend 3,4-dichlorobenzylamine hydrochloride and sodium dicyanamide in acetonitrile.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a specified period until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Work-up and Isolation: After cooling, the product, 1-(3,4-dichlorobenzyl)-3-cyanoguanidine, is isolated. This may involve filtration to remove any inorganic salts and evaporation of the solvent.

Step 2: Synthesis of Olanexidine Base

-

Reaction Setup: Combine the 1-(3,4-dichlorobenzyl)-3-cyanoguanidine intermediate and octylamine hydrochloride in mesitylene.

-

Reaction Conditions: Heat the mixture to reflux. The high boiling point of mesitylene facilitates the condensation reaction.

-

Work-up and Isolation: Upon completion of the reaction, the Olanexidine base is isolated. This may require an aqueous work-up to remove any remaining salts, followed by extraction with an organic solvent and subsequent purification.

Route B: Green Synthesis of Olanexidine Base

This improved method utilizes dicyandiamide and a phase transfer catalyst, resulting in a higher overall yield and avoiding the use of more hazardous reagents.[4]

Step 1: Synthesis of 3,4-Dichlorobenzylbiguanide

-

Reaction Setup: React 3,4-dichlorobenzylamine with dicyandiamide. This step facilitates the cyanoguanidylation of the starting amine.

-

Reaction Conditions: The reaction conditions are optimized to favor the formation of the biguanide intermediate.

Step 2: Synthesis of Olanexidine Base via Phase Transfer Catalysis

-

Reaction Setup: The 3,4-dichlorobenzylbiguanide intermediate is condensed with 1-bromooctane in a biphasic solvent system of water and ethyl acetate. Tetrabutylammonium bromide (TBAB) is used as the phase transfer catalyst.

-

Reaction Conditions: The reaction is stirred at a controlled temperature to facilitate the transfer of reactants between the aqueous and organic phases, leading to the formation of the Olanexidine base.

-

Work-up and Isolation: The organic layer is separated, washed, and the solvent is evaporated to yield the crude Olanexidine base. The product can then be further purified.

Quantitative Data for Olanexidine Base Synthesis

| Parameter | Route A (Traditional) | Route B (Green Synthesis) | Reference(s) |

| Starting Materials | 3,4-Dichlorobenzylamine HCl, Sodium Dicyanamide, Octylamine HCl | 3,4-Dichlorobenzylamine, Dicyandiamide, 1-Bromooctane | [4][7] |

| Key Reagents | Acetonitrile, Mesitylene | Tetrabutylammonium Bromide (TBAB) | [4][7] |

| Solvent System | Organic (Acetonitrile, Mesitylene) | Biphasic (Water/Ethyl Acetate) | [4][7] |

| Overall Yield | Not explicitly stated | 76% | [4] |

Purification and Formation of this compound

For pharmaceutical use, the Olanexidine base, which is poorly soluble in water, is converted into its gluconate salt.[8] This process involves the purification of the free base followed by salt formation.

Purification and Salt Formation Workflow

Figure 2: Workflow for the purification of Olanexidine base and formation of this compound solution.

Experimental Protocols

1. Preparation of Olanexidine Free Base from Olanexidine Hydrochloride

This protocol details the liberation of the free Olanexidine base from its hydrochloride salt, a common intermediate.[6][9]

-

Reaction Setup: Add Olanexidine hydrochloride hemihydrate to a 1N aqueous solution of sodium hydroxide. A typical molar ratio would be approximately 1 mole of the hydrochloride salt to 5 moles of NaOH.

-

Reaction Conditions: Stir the resulting suspension at room temperature (e.g., 25°C) for approximately 1.5 hours. This allows for the complete neutralization of the hydrochloride salt.

-

Isolation and Washing: Filter the solid precipitate (Olanexidine free base) and wash it with purified water.

-

Purification: To thoroughly remove the sodium chloride byproduct, resuspend the solid in purified water, stir for a short period (e.g., 5 minutes), and then filter and wash again with water. This washing step is typically repeated to ensure high purity.

-

Drying: Dry the purified Olanexidine free base under reduced pressure at room temperature.

2. Preparation of this compound Aqueous Solution

This protocol describes the formation of the gluconate salt in an aqueous solution.[6][9]

-

Reaction Setup: Dissolve gluconolactone in purified water. Gluconolactone will hydrolyze in water to form gluconic acid, which will then react with the Olanexidine base.

-

Salt Formation: Add the purified Olanexidine free base to the aqueous gluconolactone solution. An equimolar amount or a slight excess of gluconolactone is used relative to the Olanexidine base.

-

Reaction Conditions: Stir the mixture at room temperature until all the solid Olanexidine base has dissolved, indicating the formation of the water-soluble gluconate salt.

-

Final Formulation: Add purified water to achieve the desired final concentration of this compound. The resulting solution should be clear and colorless.

Quantitative Data for this compound Formulation

The following table provides examples of quantities used to prepare this compound solutions of varying concentrations.[6][9]

| Olanexidine HCl Hemihydrate (mmol) | 1N NaOH (mL) | Gluconolactone (mmol) | Final Volume (mL) | Resulting Olanexidine Concentration (% w/v) | Reference(s) |

| 50 | 250 | 50 | 300 | 6% | [6][9] |

| 150 | 750 | 150 | 300 | 18% | [9] |

| 167 | 830 | 167 | 300 | 20% | [6] |

Analytical Characterization

The purity and concentration of this compound solutions are typically determined using High-Performance Liquid Chromatography (HPLC).[6]

Typical HPLC Conditions:

-

Temperature: 40°C

-

Mobile Phase: A mixture of acetonitrile and 0.05 v/v % phosphoric acid solution containing 10 mM sodium lauryl sulfate (B86663) (e.g., in a 13:7 volume ratio).

-

Detection: UV absorbance at 237 nm.

Mechanism of Action

While this guide focuses on the synthesis and purification, it is pertinent for the drug development professional to understand the mechanism of action. Olanexidine exerts its bactericidal effect by binding to and disrupting the integrity of the bacterial cell membrane.[1][5][10] This leads to the irreversible leakage of intracellular components, resulting in cell death.[1][5][10] At higher concentrations, it can also cause cell aggregation by denaturing proteins.[1][5]

Conclusion

The synthesis of this compound is a multi-step process that has been refined to improve yield and reduce environmental impact. The conversion of the poorly soluble Olanexidine base to its gluconate salt is a critical step for its formulation as an effective aqueous antiseptic. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals involved in the development and manufacturing of this important antimicrobial agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. keio.ac.jp [keio.ac.jp]

- 3. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8334248B2 - Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]

- 7. Olanexidine hydrochloride, OPB-2045-药物合成数据库 [drugfuture.com]

- 8. WO2004105745A1 - Aqueous olanexidine solution, method of preparing the same, and disinfectant - Google Patents [patents.google.com]

- 9. Aqueous olanexidine solution, method of preparing the same, and disinfectant - Eureka | Patsnap [eureka.patsnap.com]

- 10. What is this compound used for? [synapse.patsnap.com]

Olanexidine Gluconate: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine (B125986) Gluconate, developed by Otsuka Pharmaceutical Co., Ltd., is a novel biguanide (B1667054) antiseptic agent that has emerged as a significant advancement in the prevention of surgical site infections (SSIs).[1] Its development marked a noteworthy event in the field of antiseptics, representing a new active ingredient to receive marketing approval in Japan in 50 years.[1] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and bactericidal efficacy of Olanexidine Gluconate, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Discovery and Development

Olanexidine, with the chemical name 1-(3,4-dichlorobenzyl)-5-octylbiguanide, was first synthesized in 1997.[2] The gluconate salt, this compound (development code: OPB-2045G), was subsequently developed to improve its solubility for use as a topical antiseptic.[2][3] The early development phase involved using olanexidine hydrochloride hydrate, which had limited solubility at high concentrations.[3] The switch to the gluconate salt was a key step in formulating a viable antiseptic solution.[3]

Otsuka Pharmaceutical Factory, Inc. led the development, and the product was launched in Japan in September 2015 under the brand name Olanedine® Antiseptic Solution 1.5%.[4][5] Clinical trials were conducted in Japan, and a new drug application was submitted in 2014.[6] As of January 2015, no other countries had approved drug products containing this compound as an active ingredient.[3]

Chemical Properties

| Property | Value |

| Chemical Name | 1-(3,4-dichlorobenzyl)-5-octylbiguanide mono-d-gluconate |

| Development Code | OPB-2045G |

| Molecular Formula | C23H39Cl2N5O7 |

| Molecular Weight | 568.49 g/mol |

| CAS Registry Number | 799787-53-4 |

Mechanism of Action

This compound exerts its potent bactericidal effects through a multi-step process that primarily targets the bacterial cell membrane.[7][8] This mechanism, while sharing some similarities with other biguanides like chlorhexidine (B1668724), also exhibits distinct characteristics.[2][8]

The key stages of its mechanism of action are:

-

Interaction with Bacterial Surface Molecules: Olanexidine first interacts with negatively charged components on the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[2][8][9]

-

Cell Membrane Disruption: Following this initial binding, olanexidine disrupts the integrity of the bacterial cell membrane.[2][7][8] This disruption is a critical step leading to cell death.

-

Leakage of Intracellular Components: The compromised cell membrane allows for the irreversible leakage of essential intracellular components, such as ions and small molecules, leading to a loss of cellular function.[2][8]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal activity.[2][8]

The following diagram illustrates the proposed mechanism of action:

Bactericidal Efficacy

This compound demonstrates a broad spectrum of rapid and potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[4][5][10]

Quantitative Bactericidal Activity

The following tables summarize the bactericidal efficacy of this compound against various bacterial groups.

Table 1: Estimated Bactericidal Concentrations of this compound (180-second exposure) [2][10][11]

| Bacterial Group | Number of Strains | Estimated Bactericidal Concentration (μg/mL) |

| Gram-positive cocci | 155 | 869 |

| Gram-positive bacilli | 29 | 109 |

| Gram-negative bacteria | 136 | 434 |

Table 2: Comparative Efficacy of this compound in Clinical Trials for the Prevention of Surgical Site Infections (SSIs)

| Study Comparison | This compound SSI Rate | Comparator SSI Rate | Outcome |

| vs. Povidone-Iodine[8] | 10.8% | 13.0% | No significant difference in total SSI, but a significant reduction in deep incisional SSI with this compound. |

| vs. Chlorhexidine-Alcohol[7] | 12.4% | 13.6% | Olanexidine did not significantly reduce the overall SSI rate compared to chlorhexidine-alcohol. |

| Meta-analysis vs. Conventional Antiseptics (Povidone-Iodine or Chlorhexidine)[12] | 7.8% | 11.1% | Olanexidine significantly reduced overall SSIs. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Minimal Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol Outline:

-

Bacterial Suspension Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth or saline.

-

Antiseptic Dilution: Serial dilutions of this compound are prepared in a microtiter plate.

-

Exposure: A defined volume of the bacterial suspension is added to each dilution of the antiseptic and incubated for a specific contact time (e.g., 30, 60, or 180 seconds).

-

Neutralization: The bactericidal action is stopped by adding a validated neutralizing agent.

-

Plating and Incubation: Aliquots from the neutralized mixtures are plated onto appropriate agar (B569324) media and incubated.

-

MBC Determination: The MBC is determined as the lowest concentration of the antiseptic that shows a ≥3-log10 reduction in the bacterial count compared to the initial inoculum.[13]

In Vivo Efficacy Study in an Animal Model (Cynomolgus Monkeys)

This protocol is designed to evaluate the immediate and persistent bactericidal activity of this compound on the skin.

Protocol Outline:

-

Animal and Site Preparation: Test sites are marked on the abdomen of cynomolgus monkeys.

-

Baseline Sampling: Baseline bacterial counts are determined from the test sites.

-

Antiseptic Application: this compound or a control antiseptic (e.g., chlorhexidine or povidone-iodine) is applied to the test sites.

-

Post-application Sampling: Bacterial samples are collected at specified time points after application (e.g., 10 minutes and 6 hours) to assess immediate and persistent effects.

-

Bacterial Enumeration and Analysis: The number of viable bacteria in the samples is determined, and the log10 reduction from baseline is calculated.[13]

Synthesis

While the original synthesis protocol by Otsuka Pharmaceutical is proprietary, a "green" and simpler route for the synthesis of olanexidine has been developed. This alternative method avoids the use of harmful reagents.

Alternative Synthesis Scheme:

-

Cyanoguanidylation: 3,4-dichlorobenzylamine (B86363) is reacted with dicyandiamide (B1669379) to form 3,4-dichlorobenzylbiguanide.

-

Condensation: The resulting intermediate is then condensed with 1-bromooctane (B94149) using a phase transfer catalyst (e.g., tetrabutyl ammonium (B1175870) bromide) in a biphasic solvent system.

This method has been reported to produce olanexidine with a high overall yield.

Conclusion

This compound represents a significant contribution to the field of antiseptics, offering a potent and broad-spectrum bactericidal agent for the prevention of infections. Its development by Otsuka Pharmaceutical addressed the need for new antiseptics effective against resistant pathogens. The mechanism of action, centered on the rapid disruption of the bacterial cell membrane, underscores its efficacy. Both in vitro and in vivo studies have demonstrated its strong bactericidal activity, which is comparable or, in some cases, superior to existing antiseptics. As research continues, this compound is poised to play an increasingly important role in infection control strategies within healthcare settings.[1]

References

- 1. ovid.com [ovid.com]

- 2. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of skin antisepsis between povidone-iodine and this compound in hepato-biliary-pancreatic surgery:a retrospective study [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. pmda.go.jp [pmda.go.jp]

- 6. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of aqueous olanexidine compared with alcohol-based chlorhexidine for surgical skin antisepsis regarding the incidence of surgical-site infections in clean-contaminated surgery: a randomized superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized controlled trial of this compound and povidone iodine for surgical site infection after gastrointestinal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison between this compound and conventional antiseptics for surgical site infection in gastroenterological surgery: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

In-depth Technical Guide: Antimicrobial Spectrum of Olanexidine Gluconate Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olanexidine (B125986) gluconate is a novel biguanide (B1667054) antiseptic agent demonstrating potent and broad-spectrum bactericidal activity against a wide range of Gram-positive bacteria, including clinically significant multidrug-resistant strains. Its primary mechanism of action involves the rapid disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and cell death. This technical guide provides a comprehensive overview of the antimicrobial spectrum of olanexidine gluconate against Gram-positive bacteria, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are also presented, along with visualizations of the mechanism of action and experimental workflows.

Antimicrobial Spectrum and Potency

This compound exhibits robust bactericidal effects against a diverse array of Gram-positive cocci and bacilli. In vitro studies have consistently shown its high efficacy, often comparable or superior to established antiseptics like chlorhexidine (B1668724) gluconate and povidone-iodine.

Quantitative Bactericidal Activity

The bactericidal potency of this compound is typically quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of the antiseptic that results in a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum after a specified exposure time.

A large-scale study assessing 320 bacterial strains determined the estimated bactericidal concentrations of this compound after a 180-second exposure. For 155 strains of Gram-positive cocci, the estimated bactericidal concentration was 869 μg/ml, and for 29 strains of Gram-positive bacilli, it was 109 μg/ml[1][2][3][4][5].

The tables below summarize the MBC values and time-kill assay results for various Gram-positive bacteria.

Table 1: Minimum Bactericidal Concentrations (MBC) of this compound against Gram-positive Cocci

| Bacterial Species | No. of Strains | Exposure Time (seconds) | MBC Range (µg/mL) |

| Staphylococcus aureus (including MRSA) | Multiple clinical isolates | 30 | 13.6 - 1,740 |

| Coagulase-negative Staphylococcus | Multiple clinical isolates | 30 | 13.6 - 1,740 |

| Enterococcus faecalis (including VRE) | Multiple clinical isolates | 30 | 13.6 - 1,740 |

| Enterococcus faecium (including VRE) | Not specified | Not specified | Not specified in detail in the search results |

| Streptococcus pyogenes | Not specified | Not specified | Not specified in detail in the search results |

Table 2: Minimum Bactericidal Concentrations (MBC) of this compound against Gram-positive Bacilli

| Bacterial Species | No. of Strains | Exposure Time (seconds) | MBC Range (µg/mL) |

| Corynebacterium spp. | Multiple clinical isolates | 30 | 13.6 - 1,740 |

| Cutibacterium acnes | Not specified | Not specified | Not specified in detail in the search results |

| Bacillus subtilis | Not specified | Not specified | Not specified in detail in the search results |

| Listeria monocytogenes | Not specified | Not specified | Not specified in detail in the search results |

Table 3: Time-Kill Assay Results for 1.5% this compound against Gram-positive Bacteria

| Bacterial Species | Initial Inoculum (CFU/mL) | Exposure Time | Log₁₀ Reduction |

| Enterococcus faecalis | ~10⁷ | 15 seconds | >6.5 |

| Vancomycin-resistant Enterococcus faecalis (VRE) | ~10⁷ | ≤60 seconds | >6.5 |

| Staphylococcus aureus | ~10⁷ | 1 minute | >6.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ~10⁷ | ≤60 seconds | >6.5 |

| Staphylococcus epidermidis | ~10⁷ | 15 seconds | >6.5 |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | ~10⁷ | ≤60 seconds | >6.5 |

Mechanism of Action

The bactericidal effect of this compound is primarily due to its interaction with and disruption of the bacterial cell membrane.[1][2][3][4][5][6] This process can be summarized in the following steps:

-

Electrostatic Interaction: The cationic this compound molecule is attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as lipoteichoic acid.[1][2][3]

-

Membrane Disruption: Following binding to the cell surface, this compound disrupts the integrity of the cytoplasmic membrane.[1][2][3][4][5][6]

-

Leakage of Intracellular Components: This disruption leads to the irreversible leakage of essential intracellular components, such as ions and small molecules, resulting in cell death.[1][2][3][4][5][6]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), this compound can also cause protein denaturation, contributing to its bactericidal and cell aggregation effects.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Bactericidal Concentration (MBC) by Broth Microdilution

This protocol is adapted from the methodology described in the referenced literature.

Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Standardized bacterial suspension (~5 x 10⁵ CFU/mL)

-

Neutralizing broth (e.g., containing lecithin (B1663433) and polysorbate 80)

-

Sterile distilled water or saline

-

Incubator

Procedure:

-

Preparation of Antiseptic Dilutions: Prepare a series of twofold dilutions of this compound in sterile distilled water in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the antiseptic dilutions. Include a growth control well (bacteria in broth without antiseptic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for a specified contact time (e.g., 30, 60, or 180 seconds).

-

Neutralization and Subculture: After the contact time, transfer a small, fixed volume from each well to a corresponding well in a new microtiter plate containing neutralizing broth. This stops the action of the antiseptic.

-

Second Incubation: Incubate the neutralization plate at 35-37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of this compound that shows no visible growth in the neutralization plate.

Time-Kill Kinetic Assay

This protocol provides a general framework for conducting a time-kill assay to assess the rate of bactericidal activity.

Objective: To evaluate the rate at which this compound kills a bacterial population over time.

Materials:

-

This compound solution at the desired test concentration (e.g., 1.5%)

-

Standardized bacterial suspension (~10⁷ CFU/mL)

-

Neutralizing solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar (B569324) plates (e.g., Tryptic Soy Agar)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust the concentration to approximately 10⁷ CFU/mL in a suitable buffer or broth.

-

Initiation of Assay: At time zero, add the this compound solution to the bacterial suspension to achieve the final desired concentration.

-

Time-Point Sampling: At predetermined time intervals (e.g., 15s, 30s, 60s, 2 min, 5 min), withdraw an aliquot of the mixture.

-

Neutralization: Immediately transfer the aliquot into a tube containing a neutralizing solution to stop the bactericidal activity.

-

Serial Dilution and Plating: Perform serial dilutions of the neutralized sample in sterile saline or PBS. Plate a specific volume of each dilution onto agar plates.

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Conclusion

This compound demonstrates potent, rapid, and broad-spectrum bactericidal activity against a wide range of Gram-positive bacteria, including antibiotic-resistant strains. Its primary mechanism of action, the disruption of the bacterial cell membrane, makes it an effective antiseptic agent. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development and infection control. Further research into the activity of this compound against a wider variety of Gram-positive species will continue to enhance our understanding of its clinical utility.

References

- 1. Pharmaceutical Properties of a Tinted Formulation of a Biguanide Antiseptic Agent, this compound [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of fast-acting bactericidal activity and substantivity of an antiseptic agent, this compound, using an ex vivo skin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

Olanexidine Gluconate's Antimicrobial Spectrum Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine Gluconate is a novel monobiguanide antiseptic that has demonstrated potent bactericidal activity against a broad spectrum of microorganisms, including a wide range of Gram-negative bacteria.[1][2][3][4] This technical guide provides an in-depth overview of its antimicrobial spectrum, mechanism of action, and the experimental protocols used to evaluate its efficacy against these challenging pathogens. This compound's rapid and potent action makes it a significant tool in infection control, particularly in settings where Gram-negative bacteria are a concern.[2]

Mechanism of Action against Gram-Negative Bacteria

The primary mechanism of action of this compound against Gram-negative bacteria involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and subsequent cell death.[1][3][4] This process can be broken down into several key stages:

-

Initial Binding: The cationic this compound molecule is electrostatically attracted to the negatively charged components of the Gram-negative outer membrane, such as lipopolysaccharide (LPS).[1][3]

-

Outer Membrane Permeabilization: This initial interaction disrupts the organization of the outer membrane, leading to an increase in its permeability. This allows this compound to traverse this barrier and access the periplasmic space.

-

Inner Membrane Disruption: Subsequently, this compound interacts with the inner cytoplasmic membrane, causing a loss of its structural and functional integrity.[1][3]

-

Leakage of Intracellular Contents: The damage to the inner membrane results in the leakage of essential cytoplasmic components, such as ions, metabolites, and nucleic acids, leading to metabolic arrest and cell death.[1][3]

-

Protein Denaturation: At higher concentrations, this compound can also induce protein denaturation, further contributing to its bactericidal effect.[1][3]

Caption: Mechanism of this compound against Gram-negative bacteria.

Quantitative Data: Antimicrobial Spectrum

The bactericidal efficacy of this compound has been quantified against a variety of Gram-negative bacteria using the Minimum Bactericidal Concentration (MBC) assay. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

| Gram-Negative Bacteria | Estimated Bactericidal Concentration (µg/mL) for 136 strains (180s exposure) |

| General Gram-negative population | 434[1][3] |

| Representative Gram-Negative Species | Minimum Bactericidal Concentration (MBC) Range (µg/mL) (3 min exposure) |

| Escherichia coli | 13.6 - 109[2] |

| Pseudomonas aeruginosa | Not explicitly detailed in the provided search results |

| Klebsiella pneumoniae | Not explicitly detailed in the provided search results |

| Acinetobacter baumannii | Not explicitly detailed in the provided search results |

| Serratia marcescens | Mentioned as susceptible, but specific MBC values not provided in search results[1] |

Note: The provided data represents a summary of available information. Specific MBC values can vary depending on the strain, testing methodology, and exposure time.

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MBC of this compound.

Caption: Experimental workflow for MBC determination.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test Gram-negative bacterium from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (broth and inoculum, no antiseptic) and a sterility control well (broth only).

-

-

Incubation for MIC Determination:

-

Incubate the microtiter plate at 35-37°C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

-

Subculturing for MBC Determination:

-

From each well that shows no visible growth (the MIC well and all wells with higher concentrations), aspirate a fixed volume (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

-

Incubation for MBC Determination:

-

Incubate the agar plates at 35-37°C for 24-48 hours.

-

-

Determination of Minimum Bactericidal Concentration (MBC):

-

After incubation, count the number of colonies on each plate.

-

The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFU/mL compared to the initial inoculum count.

-

Outer Membrane Permeabilization Assay (Nitrocefin Assay)

This assay is used to assess the ability of this compound to disrupt the outer membrane of Gram-negative bacteria. It utilizes the chromogenic cephalosporin, nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis by periplasmic β-lactamases. Increased permeability of the outer membrane allows nitrocefin to reach the periplasm and be hydrolyzed.

Caption: Workflow for the outer membrane permeabilization assay.

Methodology:

-

Preparation of Bacterial Cells:

-

Grow a culture of a suitable Gram-negative test strain (e.g., Escherichia coli) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Resuspend the cells in the same buffer to a standardized optical density.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the bacterial cell suspension to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no antiseptic.

-

Add a solution of nitrocefin to each well to a final concentration of approximately 50-100 µg/mL.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 486 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of nitrocefin hydrolysis is determined by the rate of increase in absorbance at 486 nm.

-

An increased rate of hydrolysis in the presence of this compound, compared to the control, indicates permeabilization of the outer membrane.

-

Conclusion

This compound exhibits a potent and rapid bactericidal effect against a broad range of Gram-negative bacteria. Its primary mechanism of action, the disruption of the bacterial cell envelope, leads to a swift loss of cellular integrity and viability. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and further evaluating the antimicrobial properties of this important antiseptic agent. For drug development professionals and researchers in the field of infection control, this compound represents a valuable tool in combating infections caused by Gram-negative pathogens.

References

- 1. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Olanexidine Gluconate: An In-depth Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine (B125986) Gluconate, a monobiguanide antiseptic, has emerged as a potent agent for preoperative skin preparation, demonstrating broad-spectrum bactericidal activity.[1][2] Successful formulation of a drug product containing Olanexidine Gluconate hinges on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound relevant to formulation development. While specific quantitative data for some properties are not extensively available in public literature, this document outlines the detailed experimental protocols necessary for their determination in a laboratory setting. This guide covers the chemical structure, solubility, pKa, thermal characteristics, hygroscopicity, stability profile, and excipient compatibility of this compound, offering a foundational resource for formulation scientists.

Chemical Identity and Structure

This compound is the gluconate salt of olanexidine. The active moiety, olanexidine, is chemically described as 1-(3,4-dichlorobenzyl)-5-octylbiguanide.[3] The addition of gluconic acid improves the aqueous solubility of the compound.[3]

Table 1: Chemical Identity of this compound

| Property | Data | Reference |

| Chemical Name | 1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate | [4][5] |

| Synonyms | OPB-2045G | [4][5] |

| Chemical Formula | C₂₃H₃₉Cl₂N₅O₇ | [4][5] |

| Molecular Weight | 568.49 g/mol | [4][5] |

| CAS Number | 799787-53-4 | [4][5] |

| Chemical Structure | (See Figure 1) | [3] |

Figure 1: Chemical Structure of Olanexidine (A) and Gluconic Acid (B).

Figure 1: Chemical Structure of Olanexidine (A) and Gluconic Acid (B).

Mechanism of Action

Olanexidine exerts its bactericidal effect by disrupting the integrity of bacterial cell membranes.[1][2][6] This mechanism involves an initial interaction with negatively charged molecules on the bacterial surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][2] This is followed by the disruption of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[1][2][6] At higher concentrations, olanexidine has also been shown to cause protein denaturation.[1][2]

Caption: Proposed Mechanism of Action of Olanexidine.

Physicochemical Properties for Formulation

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the development of a stable, effective, and safe drug product.

Solubility

Table 2: Solubility of this compound (Illustrative)

| Solvent/Medium | Solubility (mg/mL) at 25°C |

| Purified Water | Data to be determined |

| pH 1.2 Buffer | Data to be determined |

| pH 4.5 Buffer | Data to be determined |

| pH 6.8 Buffer | Data to be determined |

| Ethanol | Data to be determined |

| Propylene (B89431) Glycol | Data to be determined |

pKa (Ionization Constant)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and interaction with other molecules. As a biguanide (B1667054) derivative, Olanexidine is expected to be a strong base. The precise pKa value is essential for selecting appropriate buffering agents and predicting potential pH-dependent precipitation.

Table 3: pKa of this compound

| Property | Value(s) |

| pKa | Data to be determined |

Melting Point and Thermal Properties

Thermal analysis is vital for assessing the physical stability of the API and its compatibility with excipients, especially during manufacturing processes that involve heat. Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal events.

Table 4: Thermal Properties of this compound

| Property | Value(s) |

| Melting Point (°C) - Onset | Data to be determined |

| Enthalpy of Fusion (J/g) | Data to be determined |

Hygroscopicity

The tendency of a substance to absorb moisture from the atmosphere can significantly impact its physical and chemical stability, flowability, and manufacturability. The hygroscopicity of this compound should be determined to establish appropriate handling, packaging, and storage conditions.

Table 5: Hygroscopicity Classification of this compound

| Classification (per Ph. Eur.) | Weight Gain (%) at 25°C/80% RH |

| To be determined | Data to be determined |

Stability Profile

The chemical stability of this compound must be thoroughly investigated to ensure the safety and efficacy of the final product throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Table 6: Forced Degradation Conditions for this compound

| Stress Condition | Proposed Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | 80°C for 48 hours |

| Photolytic | ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²) |

Drug-Excipient Compatibility

Ensuring the compatibility of this compound with chosen excipients is paramount to prevent any physical or chemical interactions that could compromise the quality of the drug product.

Table 7: Illustrative Excipient Compatibility for a Topical this compound Formulation

| Excipient Class | Example Excipient | Compatibility Assessment |

| Solvent/Co-solvent | Propylene Glycol | To be determined |

| Thickening Agent | Hydroxypropyl Cellulose | To be determined |

| Gelling Agent | Carbomer | To be determined |

| Humectant | Glycerin | To be determined |

| pH Adjuster | Sodium Hydroxide/Citric Acid | To be determined |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Caption: Workflow for Physicochemical Characterization.

Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a common technique for determining equilibrium solubility.[7][8]

-

Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 as per regulatory guidelines) and select organic solvents (e.g., ethanol, propylene glycol).[7][8]

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent/medium in sealed, inert containers.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Sample Analysis: After equilibration, allow the samples to stand, then filter or centrifuge to separate the undissolved solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated stability-indicating HPLC method.

pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration in purified water.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Melting Point Determination by DSC

This protocol adheres to the principles outlined in USP General Chapter <891>.[9]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. An empty, sealed pan should be used as a reference.

-

Data Interpretation: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place a known mass of this compound in the DVS instrument.

-

Drying: Dry the sample in the instrument at a defined temperature (e.g., 25°C) under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

-

Sorption/Desorption Isotherm: Expose the sample to a series of increasing RH steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature, allowing the sample to equilibrate at each step. Subsequently, perform the desorption cycle by decreasing the RH in the same steps.

-

Classification: The hygroscopicity is classified based on the percentage of weight gain at a specific RH, typically 80% RH at 25°C, according to pharmacopeial criteria (e.g., European Pharmacopoeia).[10][11]

Forced Degradation Studies

This protocol is based on ICH guideline Q1A(R2).[12][13][14][15]

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, water, oxidizing agent) and expose the solid drug substance to thermal and photolytic stress.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 6.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Quantification and Impurity Profiling: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify any degradation products. Mass spectrometry can be used to identify the structure of significant degradation products.

Drug-Excipient Compatibility Studies

-

Sample Preparation: Prepare binary mixtures of this compound with each selected excipient, typically in a 1:1 ratio by weight. Also, prepare a sample of the pure API and each pure excipient.

-

DSC Analysis: Analyze the pure components and the binary mixtures by DSC as described in section 6.4. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting point of the API in the binary mixture suggests a potential interaction.[16][17]

-

Isothermal Stress Testing: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

-

HPLC Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of any new degradation products. A significant loss of the API or the appearance of new peaks in the chromatogram of the binary mixture compared to the pure API indicates an incompatibility.[17][18]

Caption: Drug-Excipient Compatibility Workflow.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided detailed experimental protocols for their determination. A thorough characterization of its solubility, pKa, thermal behavior, hygroscopicity, stability, and excipient compatibility is a prerequisite for the rational design and development of a robust and effective formulation. While some specific quantitative data remains to be established in the public domain, the methodologies outlined herein provide a clear roadmap for researchers and formulation scientists to generate the necessary data to support successful product development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C23H39Cl2N5O7 | CID 67027685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. who.int [who.int]

- 9. testinglab.com [testinglab.com]

- 10. pharmagrowthhub.com [pharmagrowthhub.com]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. database.ich.org [database.ich.org]

- 13. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. fda.gov [fda.gov]

- 16. Drug-Excipient Compatibility Studies - Pharmapproach.com [pharmapproach.com]

- 17. researchgate.net [researchgate.net]

- 18. fisherpub.sjf.edu [fisherpub.sjf.edu]

A Technical Guide to the Antimicrobial Mode of Action of Olanexidine Gluconate: Emphasis on Protein Denaturation at High Concentrations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine Gluconate is a novel monobiguanide antiseptic agent demonstrating potent, broad-spectrum bactericidal activity. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[1][2] Notably, at higher concentrations, this compound exhibits a secondary mechanism involving the denaturation of proteins, which contributes to its robust antimicrobial efficacy.[3][4][5][6] This technical guide provides an in-depth exploration of this dual-action mechanism, with a specific focus on the protein denaturation effects observed at elevated concentrations. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and leveraging the unique properties of this compound.

Introduction to this compound

This compound, chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate, is a next-generation antiseptic developed for preoperative skin preparation and the prevention of surgical site infections.[1][2] It has shown comparable or superior antimicrobial activity against a wide range of pathogens, including multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), when compared to traditional antiseptics such as chlorhexidine (B1668724) and povidone-iodine.[1][3][4][5][6] The efficacy of this compound is attributed to its rapid and persistent bactericidal action.[1]

Dual-Action Mechanism of this compound

The antimicrobial activity of this compound is concentration-dependent, exhibiting both bacteriostatic and bactericidal effects.[1] At lower concentrations, its primary mode of action is the disruption of the bacterial cell membrane. At higher concentrations, a secondary mechanism of protein denaturation becomes prominent.[1][7]

Membrane Disruption

This compound interacts with negatively charged components of the bacterial cell membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3][4][5][6] This interaction disrupts the membrane's integrity, leading to increased permeability and the irreversible leakage of essential intracellular components, ultimately resulting in cell death.[2][3][4][5][6]

Protein Denaturation at High Concentrations

At concentrations of 160 μg/ml and higher, this compound induces the denaturation of bacterial proteins.[3][4][5][6][7] This denaturation leads to the aggregation of cells and a potent bactericidal effect.[3][4][5][6] This mechanism of action, particularly the protein denaturation aspect, is noted to be slightly different from that of the related biguanide (B1667054) compound, chlorhexidine.[3][4][5][6]

Quantitative Data

The following tables summarize the quantitative data available on the bactericidal efficacy and protein denaturation threshold of this compound.

Table 1: Estimated Bactericidal Concentrations of Olanexidine after 180-Second Exposure [3][4][5][6]

| Bacterial Type | Number of Strains | Estimated Bactericidal Concentration (μg/ml) |

| Gram-positive cocci | 155 | 869 |

| Gram-positive bacilli | 29 | 109 |

| Gram-negative bacteria | 136 | 434 |

Table 2: Concentration Threshold for Protein Denaturation [3][4][5][6][7]

| Phenomenon | Concentration |

| Protein Denaturation | ≥160 μg/ml |

Experimental Protocols

Detailed experimental protocols for demonstrating the protein denaturation capabilities of this compound are crucial for reproducible research. Below is a representative protocol based on established protein denaturation assays.

In Vitro Protein Denaturation Assay (Bovine Serum Albumin Model)

This protocol outlines a method to assess the protein denaturation potential of this compound using Bovine Serum Albumin (BSA) as a model protein.

Objective: To determine the concentration-dependent effect of this compound on the denaturation of BSA.

Materials:

-

This compound stock solution

-

Bovine Serum Albumin (BSA), 1% aqueous solution

-

Phosphate Buffered Saline (PBS), pH 6.3

-

1N Hydrochloric Acid (HCl)

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in PBS.

-

For each test concentration, mix 0.05 ml of the this compound dilution with 0.45 ml of 1% BSA solution.

-

Adjust the pH of the mixture to 6.3 using 1N HCl.

-

A control sample should be prepared with 0.05 ml of PBS instead of the this compound solution.

-

Incubate all samples at room temperature for 20 minutes.

-

Induce denaturation by heating the samples in a water bath at 55°C for 30 minutes.

-

After heating, allow the samples to cool to room temperature.

-

Measure the absorbance (turbidity) of each sample at 660 nm using a spectrophotometer. An increase in turbidity indicates protein denaturation.

-

The percentage inhibition of protein denaturation can be calculated using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for assessing protein denaturation.

Caption: Dual-action mechanism of this compound at low and high concentrations.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medkoo.com [medkoo.com]

- 3. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bactericidal Effects and Mechanism of Action of this compound, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

Olanexidine: A Technical Guide to its Molecular Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanexidine is a potent, broad-spectrum antiseptic agent increasingly utilized for surgical site preparation and infection control. Its efficacy is intrinsically linked to its unique molecular architecture. This technical guide provides an in-depth exploration of the molecular structure and key functional groups of Olanexidine, offering insights for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, and the characteristics of its constituent functional moieties.

Chemical Identity and Molecular Structure

Olanexidine, chemically known as 1-(3,4-Dichlorobenzyl)-5-octylbiguanide, is a synthetic biguanide (B1667054) derivative. Its fundamental chemical information is summarized below.

| Identifier | Value |

| IUPAC Name | 1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine |

| Chemical Formula | C₁₇H₂₇Cl₂N₅ |

| Molecular Weight | 372.3 g/mol |

| CAS Number | 146510-36-3 (free base) |

The molecular structure of Olanexidine is characterized by three primary functional groups: a 3,4-dichlorobenzyl group, a central biguanide core, and a lipophilic octyl chain.

Figure 1. Molecular Structure of Olanexidine with key functional groups highlighted.

Physicochemical Properties

The physicochemical properties of Olanexidine are crucial for its formulation, bioavailability, and antiseptic activity. Olanexidine is often formulated as a gluconate or hydrochloride salt to improve its water solubility.

| Property | Value |

| Molecular Formula | C₁₇H₂₇Cl₂N₅ |

| Molecular Weight | 372.34 g/mol |

| Monoisotopic Mass | 371.1644 Da |

| pKa (most basic) | 11.45 (predicted) |

| logP (octanol-water partition coefficient) | 4.49 (AlogP) |

| Polar Surface Area | 83.79 Ų |

| Solubility | Poorly soluble in water (free base) |

Key Functional Groups and Their Significance

The Biguanide Core

The central biguanide moiety is the cornerstone of Olanexidine's antiseptic properties. This functional group is a strong base and is typically protonated at physiological pH.

-

Antimicrobial Activity: The cationic nature of the protonated biguanide group allows for strong electrostatic interactions with negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts membrane integrity, leading to leakage of intracellular contents and ultimately, cell death.

-

Reactivity: The biguanide group's high basicity makes it susceptible to reactions with acids to form salts, a property exploited to enhance its solubility in aqueous formulations (e.g., Olanexidine gluconate).

The 3,4-Dichlorobenzyl Group

This aromatic, halogenated functional group contributes to the overall lipophilicity and electronic properties of the molecule.

-

Lipophilicity and Membrane Interaction: The dichlorobenzyl group enhances the molecule's ability to partition into the lipid bilayer of bacterial membranes, complementing the action of the biguanide core.

-

Chemical Stability: The benzene (B151609) ring is a stable aromatic system. The chloro-substituents are generally unreactive under physiological conditions, contributing to the overall stability of the Olanexidine molecule.

The Octyl Chain

The long, aliphatic octyl chain is a key lipophilic component of Olanexidine.

-

Hydrophobicity and Membrane Penetration: This nonpolar tail significantly increases the molecule's lipophilicity, facilitating its insertion into and disruption of the bacterial cell membrane. The length of the alkyl chain is often optimized in biguanide antiseptics to achieve a balance between aqueous solubility and membrane-disrupting activity.

Logical Workflow: Synthesis of Olanexidine

While detailed, step-by-step experimental protocols for the synthesis of Olanexidine are proprietary, the general synthetic strategy can be inferred from patent literature. A plausible synthetic pathway is outlined below.

Figure 2. A logical workflow for the synthesis of Olanexidine.

This two-step synthesis likely involves an initial condensation reaction between dicyandiamide and octylamine to form an intermediate, 1-octyl-3-cyanoguanidine. This intermediate then undergoes an addition reaction with 3,4-dichlorobenzylamine to yield the final Olanexidine product. Purification would typically involve crystallization or chromatographic techniques to obtain the desired purity.

Conclusion

The molecular structure of Olanexidine is a well-orchestrated assembly of functional groups that synergistically contribute to its potent antiseptic properties. The cationic biguanide core targets the bacterial membrane through electrostatic interactions, while the lipophilic dichlorobenzyl and octyl groups facilitate membrane disruption. Understanding the interplay of these functional groups is paramount for the rational design of new antimicrobial agents and the optimization of formulations containing Olanexidine. This technical guide provides a foundational understanding for researchers and professionals working to leverage the unique chemical attributes of this important antiseptic.

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Olanexidine Gluconate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanexidine (B125986) Gluconate is a novel monobiguanide antiseptic agent with potent, rapid, and broad-spectrum antimicrobial properties.[1] It is effective against a wide range of microorganisms, including clinically relevant Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action of Olanexidine Gluconate involves the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and ultimately cell death.[3][4][5] At lower concentrations, it exhibits bacteriostatic effects by inhibiting bacterial growth, while at higher concentrations, it is bactericidal.[4] Understanding the Minimum Inhibitory Concentration (MIC) of this compound is crucial for its development and application in clinical settings to prevent and treat infections. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines.[6]

Mechanism of Action of this compound

This compound's bactericidal effect is a multi-step process that targets the bacterial cell envelope.[1] The proposed mechanism involves:

-

Initial Binding: Olanexidine interacts with the outer membrane of Gram-negative bacteria, particularly the lipopolysaccharide (LPS) layer, and with surface molecules like lipoteichoic acid in Gram-positive bacteria.[1][3][7]

-

Membrane Permeabilization: This initial binding rapidly disrupts the outer membrane, increasing its permeability and allowing olanexidine to access the inner cytoplasmic membrane.[1][7]

-

Disruption of Cytoplasmic Membrane: The agent then disrupts the integrity of the inner cytoplasmic membrane.[1][7]

-

Leakage of Intracellular Components: This disruption leads to the irreversible leakage of essential intracellular components, which is the primary cause of its bacteriostatic and bactericidal effects.[1][3][5][8]

-

Protein Denaturation: At higher concentrations (≥160 μg/ml), olanexidine can also cause cell aggregation by denaturing proteins.[1][3][7][8]

Caption: Mechanism of action of this compound against bacteria.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[9][10][11][12]

1. Materials

-

This compound

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline

-

Incubator (35 ± 2°C)

2. Preparation of Reagents and Bacterial Inoculum

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration that is at least twice the highest concentration to be tested.[13]

-

Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[6]

-

Bacterial Suspension: Suspend the colonies in sterile saline. Vortex the suspension thoroughly to create a smooth, homogenous mixture.[6]

-

Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target absorbance at 625 nm is typically 0.08-0.13), corresponding to approximately 1-2 x 10⁸ CFU/mL.[6][14]

-

Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[6]

3. Assay Procedure

-

Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution of this compound:

-